BenchChemオンラインストアへようこそ!

1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

physicochemical profiling CNS drug design lipophilicity

1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 869344-93-4) is a tricyclic xanthine derivative belonging to the imidazo[2,1-f]purine-2,4-dione scaffold class, structurally derived from theophylline via imidazole ring fusion at the N7–C8 position. The compound features a 1-phenylethyl substituent at the 8-position with a single defined stereocentre, distinguishing it from the more extensively studied long-chain arylpiperazinylalkyl (LCAP) analogs that dominate the published literature on this scaffold.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 869344-93-4
Cat. No. B2754547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS869344-93-4
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C18H19N5O2/c1-11-10-22-14-15(20(3)18(25)21(4)16(14)24)19-17(22)23(11)12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3
InChIKeyKEMDBZTWDGBDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 869344-93-4): Compound Class and Baseline Identity for Research Procurement


1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 869344-93-4) is a tricyclic xanthine derivative belonging to the imidazo[2,1-f]purine-2,4-dione scaffold class, structurally derived from theophylline via imidazole ring fusion at the N7–C8 position [1]. The compound features a 1-phenylethyl substituent at the 8-position with a single defined stereocentre, distinguishing it from the more extensively studied long-chain arylpiperazinylalkyl (LCAP) analogs that dominate the published literature on this scaffold . The imidazo[2,1-f]purine-2,4-dione core has been investigated as a privileged structure for adenosine A3 receptor antagonism, serotonin 5-HT1A/5-HT7 receptor modulation, and phosphodiesterase (PDE4B/PDE10A) inhibition [2][3].

Why Generic Substitution Fails for 1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Structural Determinants of Pharmacological Divergence


Within the imidazo[2,1-f]purine-2,4-dione scaffold family, even single-atom changes at the 7- and 8-positions produce profound shifts in receptor selectivity, intrinsic efficacy, and pharmacokinetic behavior. Docking and SAR studies have demonstrated that the 7-position substituent on the imidazo[2,1-f]purine-2,4-dione system is a critical determinant of affinity and selectivity for 5-HT1A versus 5-HT7 receptors, while the 8-substituent governs PDE4B/PDE10A inhibitory potency [1]. In head-to-head comparisons, AZ-853 and AZ-861—differing by a single fluorine versus trifluoromethyl substituent on the terminal phenyl ring—exhibited divergent functional agonist profiles, brain penetration, and side-effect signatures [2]. Consequently, the target compound's unique 8-(1-phenylethyl) substitution pattern (branched, chiral) versus the more common 8-(2-phenylethyl) linear isomer or 8-arylpiperazinylalkyl extensions cannot be assumed to produce equivalent pharmacological outcomes. Procurement decisions based solely on scaffold-class membership risk selecting a compound with uncharacterized selectivity and potency relative to the intended research application.

Quantitative Differentiation Evidence for 1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Head-to-Head and Class-Level Comparisons


Chiral 1-Phenylethyl vs. Linear 2-Phenylethyl at 8-Position: Lipophilicity and Brain Penetration Predictors

The target compound bears a chiral 1-phenylethyl substituent at the 8-position, in contrast to the linear 2-phenylethyl isomer (e.g., 1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione). ACD/Percepta-predicted LogP for the target compound is 3.19, with LogD (pH 7.4) of 2.84 . By comparison, the linear 2-phenylethyl isomer is predicted to exhibit a higher LogP (~3.42 based on KOWWIN estimation for the analogous scaffold) . The branched 1-phenylethyl group introduces steric constraint that reduces molecular flexibility (2 freely rotatable bonds for the target vs. 3 for the linear isomer), which may contribute to differential entropic binding penalties at receptor sites . The target compound has zero Rule-of-5 violations and a polar surface area of 63 Ų, consistent with favorable oral bioavailability potential .

physicochemical profiling CNS drug design lipophilicity blood-brain barrier penetration

Substitution at the 7-Position as a Key Determinant of 5-HT1A/5-HT7 Receptor Selectivity: Class-Level SAR Context

In systematic SAR studies of the imidazo[2,1-f]purine-2,4-dione scaffold, Zagórska et al. (2015) demonstrated that the presence and nature of a substituent at the 7-position is essential for receptor affinity and selectivity, particularly toward 5-HT1A and 5-HT7 subtypes [1]. Compounds with a 7-methyl substituent (as in the target compound) were identified among the most potent ligands: compound 18 (7-CH3) showed high 5-HT1A affinity (Ki < 100 nM), while compound 14 (7-CH3) displayed preferential 5-HT7 affinity [1]. In contrast, the corresponding 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione scaffold lacking a 7-substituent exhibited significantly lower serotonin receptor affinity across all subtypes tested [1]. The target compound, bearing the critical 7-methyl group, is therefore positioned within the high-affinity region of the scaffold's SAR landscape.

serotonin receptor 5-HT1A 5-HT7 structure-activity relationship antidepressant

Structural Divergence from LCAP-Containing Imidazo[2,1-f]purine-2,4-diones: Implications for Polypharmacology

The majority of pharmacologically characterized imidazo[2,1-f]purine-2,4-diones contain a long-chain arylpiperazinylalkyl (LCAP) moiety at the 8-position, which drives potent dual 5-HT1A/5-HT7 affinity and additional dopamine D2 receptor engagement [1][2]. For example, compound 15 in the Zagórska 2015 series (8-LCAP with 7-methyl) exhibited mixed 5-HT1A/5-HT7/D2 binding [1]. The target compound replaces the LCAP moiety with a simple 1-phenylethyl group, which eliminates the basic amine pharmacophore required for D2 and 5-HT7 binding while potentially retaining adenosine receptor or PDE interaction capacity through the xanthine core [3]. This structural simplification is predicted to produce a narrower, more target-focused pharmacology compared to LCAP-containing derivatives, which are inherently polypharmacological.

polypharmacology PDE inhibition dopamine D2 long-chain arylpiperazine scaffold hopping

Chiral 8-(1-Phenylethyl) Substituent: Enantiomer-Dependent Differentiation Potential

The target compound contains one defined stereocentre at the benzylic carbon of the 1-phenylethyl group (ChemSpider records the (S)-enantiomer specifically) . This contrasts with the achiral 2-phenylethyl isomer and with 8-aryl-substituted analogs that lack a stereogenic centre. Enantiomeric differentiation at adenosine and serotonin receptors is well-precedented: for example, within the related 8-styrylxanthine class, enantiomers have demonstrated differential A1 vs. A2A selectivity [1]. The (S)-1-phenylethyl configuration places the phenyl ring in a defined spatial orientation relative to the imidazo[2,1-f]purine plane, which may engage stereospecific binding pockets differently than the (R)-enantiomer or the achiral 2-phenylethyl isomer .

chirality stereochemistry enantiomer enantioselective CNS receptor

Xanthine Core as a Privileged Adenosine Receptor Antagonist Scaffold: Comparison with Caffeine and Theophylline

The imidazo[2,1-f]purine-2,4-dione scaffold is a conformationally constrained tricyclic extension of the xanthine pharmacophore found in caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) [1]. Caffeine exhibits weak non-selective adenosine receptor antagonism (Ki ~30 μM at hA2A) [1]. In contrast, optimized 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones achieve sub-nanomolar hA3 affinity (Ki = 0.8 nM for compound 11e) with >3000-fold selectivity over hA1 and hA2A [2]. The target compound occupies an intermediate position: it retains the 1,3,7-trimethyl substitution pattern of caffeine but adds the imidazole ring fusion and the 8-phenylethyl group, which are both features associated with enhanced adenosine receptor affinity and subtype selectivity in the Baraldi SAR series [2].

adenosine receptor A2A antagonist xanthine caffeine theophylline

Optimal Research and Industrial Application Scenarios for 1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Adenosine Receptor Subtype Profiling and Antagonist Screening

The target compound's tricyclic imidazo[2,1-f]purine-2,4-dione scaffold, which has demonstrated sub-nanomolar A3 receptor antagonism in optimized derivatives, makes it a suitable candidate for adenosine receptor subtype selectivity screening panels . Unlike the polypharmacological LCAP-containing analogs that engage serotonin and dopamine receptors [1], the simple 8-phenylethyl substituent is predicted to produce a cleaner adenosine/PDE-focused profile, reducing confounding off-target signals in receptor profiling experiments. Researchers investigating the role of adenosine A3 receptors in cancer immunotherapy, inflammation, or neuroprotection may find this compound useful as a structurally distinct starting point for medicinal chemistry optimization.

CNS Penetration and Pharmacokinetic Probe Development

With a predicted LogD (pH 7.4) of 2.84, zero H-bond donors, a polar surface area of 63 Ų, and only 2 freely rotatable bonds, the target compound occupies favorable physicochemical space for passive blood-brain barrier penetration . The compound's chiral (S)-1-phenylethyl substituent provides a stereochemically defined probe for studying enantioselective CNS distribution and receptor occupancy. For neuroscience programs requiring brain-penetrant tool compounds with well-defined physicochemical properties, this compound offers advantages over the larger LCAP derivatives that carry higher molecular weight and additional H-bond acceptors associated with the piperazine moiety [1].

Scaffold-Hopping and Fragment-Based Drug Design Starting Point

The imidazo[2,1-f]purine-2,4-dione system represents a conformationally constrained, tricyclic extension of the xanthine pharmacophore that is structurally distinct from both classical xanthines (caffeine, theophylline) and the widely explored [1,2,4]triazolo[1,5-i]purine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine adenosine antagonist scaffolds . The target compound's 1,3,7-trimethyl-8-(1-phenylethyl) substitution pattern provides a synthetically accessible intermediate for further diversification at the 8-position via the phenylethyl group, enabling scaffold-hopping campaigns aimed at identifying novel adenosine receptor or PDE inhibitors with differentiated intellectual property positions.

Enantioselective Pharmacology Studies at GPCR Targets

The single defined (S)-stereocentre at the 8-(1-phenylethyl) position makes this compound uniquely suited for enantioselective pharmacology studies. Unlike racemic mixtures or achiral analogs (such as the 2-phenylethyl isomer), the target compound allows researchers to attribute observed biological effects to a specific three-dimensional pharmacophore geometry. This is particularly relevant for adenosine and serotonin GPCR targets, where stereospecific ligand-receptor interactions can produce divergent functional outcomes (agonist vs. antagonist; biased signaling) between enantiomers [1].

Quote Request

Request a Quote for 1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.